molecular formula C9H22Cl2N2 B1440267 (Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride CAS No. 1209558-81-5

(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride

Cat. No.: B1440267
CAS No.: 1209558-81-5
M. Wt: 229.19 g/mol
InChI Key: OSKYMKHLYVBEMF-UHFFFAOYSA-N
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Description

(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the reaction of piperidine with isopropylamine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride is unique due to its specific structural features and the presence of both piperidine and isopropylamine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

N-(piperidin-3-ylmethyl)propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-8(2)11-7-9-4-3-5-10-6-9;;/h8-11H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKYMKHLYVBEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride
Reactant of Route 2
(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride
Reactant of Route 3
(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride
Reactant of Route 4
(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride
Reactant of Route 5
(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride
Reactant of Route 6
(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride

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